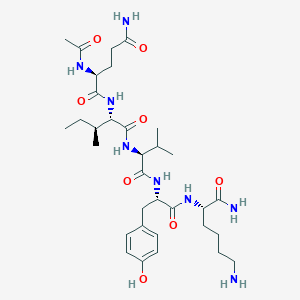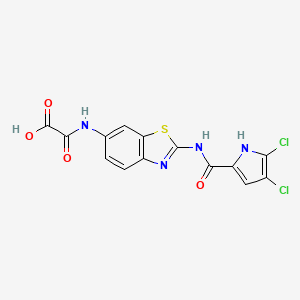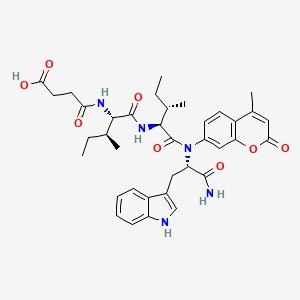
N-Succinyl-Ile-Ile-Trp-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-Succinyl-Ile-Ile-Trp-AMC involves the coupling of the peptide sequence Ile-Ile-Trp with the fluorescent molecule 7-amino-4-methylcoumarin (AMC) through a succinyl linker . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
N-Succinyl-Ile-Ile-Trp-AMC undergoes various chemical reactions, including:
Hydrolysis: In the presence of carboxypeptidase Y, the compound is hydrolyzed to release AMC, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Substitution: The succinyl group can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major product formed from hydrolysis is AMC, which is detected through its fluorescence .
Applications De Recherche Scientifique
N-Succinyl-Ile-Ile-Trp-AMC has a wide range of scientific research applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase Y.
Molecular Biology: Employed in fluorescence-based assays to monitor enzyme kinetics and protein interactions.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of carboxypeptidase Y.
Industry: Applied in the development of diagnostic kits and tools for biochemical analysis.
Mécanisme D'action
The mechanism of action of N-Succinyl-Ile-Ile-Trp-AMC involves its hydrolysis by carboxypeptidase Y. The enzyme cleaves the peptide bond, releasing AMC, which fluoresces upon excitation with UV light . This fluorescence can be measured to quantify enzyme activity. The molecular target is carboxypeptidase Y, and the pathway involves the enzymatic hydrolysis of the peptide substrate .
Comparaison Avec Des Composés Similaires
N-Succinyl-Ile-Ile-Trp-AMC is unique due to its specific peptide sequence and fluorescent properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-AMC: Another peptide-based fluorescent substrate for different proteases.
N-Succinyl-Gly-Gly-Phe-AMC: Used for studying other carboxypeptidases.
These compounds share the common feature of being peptide-based fluorescent substrates but differ in their peptide sequences and target enzymes .
Propriétés
Formule moléculaire |
C37H45N5O8 |
|---|---|
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
Clé InChI |
ACWGEQICRKPHCO-DFXXCKAUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


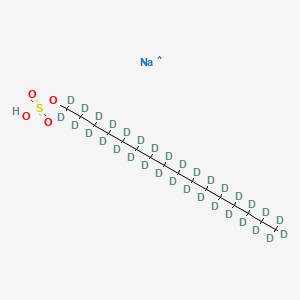
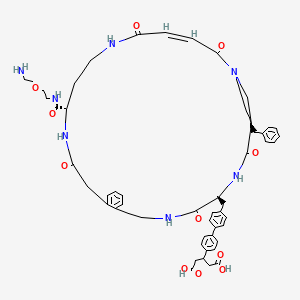



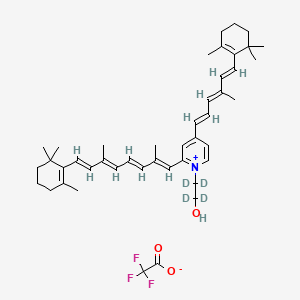
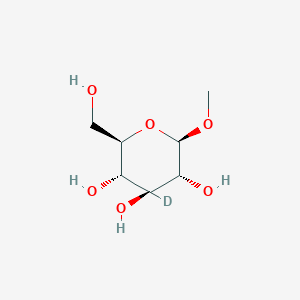
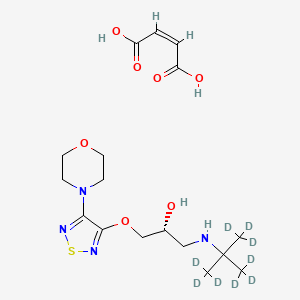

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
